molecular formula C12H14O3 B2372416 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid CAS No. 1969288-22-9

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid

Cat. No.: B2372416
CAS No.: 1969288-22-9
M. Wt: 206.241
InChI Key: KBRGKJHCWDGEIX-ONGXEEELSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid is a cyclopropyl derivative with a methoxyphenyl group

Scientific Research Applications

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including anti-inflammatory and analgesic properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

4-Methoxyphenylacetic acid severely irritates skin and eyes and may be toxic by ingestion .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid typically involves the cyclopropanation of a suitable precursor, followed by functional group modifications. One common method is the reaction of 4-methoxybenzyl chloride with a cyclopropane derivative under basic conditions to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl or carbonyl group.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) in alcohol solvents are commonly employed.

Major Products

    Oxidation: Formation of 4-hydroxyphenyl or 4-formylphenyl derivatives.

    Reduction: Formation of cyclopropylmethanol or cyclopropylcarbaldehyde.

    Substitution: Formation of various substituted cyclopropyl derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets. The compound may act by modulating enzyme activity or binding to receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(1S,2R)-2-phenylcyclopropyl]acetic acid
  • 2-[(1S,2R)-2-(4-hydroxyphenyl)cyclopropyl]acetic acid
  • 2-[(1S,2R)-2-(4-chlorophenyl)cyclopropyl]acetic acid

Uniqueness

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s lipophilicity and potentially improve its ability to cross biological membranes, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(1S,2R)-2-(4-methoxyphenyl)cyclopropyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c1-15-10-4-2-8(3-5-10)11-6-9(11)7-12(13)14/h2-5,9,11H,6-7H2,1H3,(H,13,14)/t9-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBRGKJHCWDGEIX-ONGXEEELSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@@H]2C[C@H]2CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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